
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C21H20N8OS and its molecular weight is 432.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)azetidine-3-carboxamide is a complex organic molecule with potential pharmacological applications. Its unique structure incorporates various bioactive moieties that may contribute to its biological activity, particularly in the fields of oncology and inflammation.
Chemical Structure and Properties
The molecular formula of the compound is C17H18N6O with a molecular weight of approximately 318.38 g/mol. The compound features multiple functional groups, including a carboxamide, thiazole, and pyrimidine rings, which are known to enhance biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazole-based compounds have been shown to exhibit significant cytotoxicity against various cancer cell lines. For instance:
- MCF7 (breast cancer) : IC50 values reported around 3.79 µM.
- A549 (lung cancer) : Notable inhibitory effects were observed with IC50 values ranging from 0.95 nM to 42.30 µM depending on the specific derivative tested .
The compound's structural components suggest it may inhibit critical pathways involved in tumor growth and proliferation.
The biological activity of the compound is likely mediated through several mechanisms:
- Kinase Inhibition : Compounds with similar structures have been identified as inhibitors of various kinases, including Aurora-A kinase and CDK2, which are crucial for cell cycle regulation .
- DNA Interaction : Some studies indicate that pyrazole derivatives can bind to DNA, affecting replication and transcription processes, thus exerting their anticancer effects .
- Inflammatory Pathway Modulation : The presence of thiazole and pyrimidine rings may also suggest potential anti-inflammatory activities by modulating signaling pathways involved in inflammation .
Table 1: Summary of Biological Activities
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF7 | 3.79 | Kinase inhibition |
Compound B | A549 | 0.95 | DNA binding |
Compound C | HepG2 | 0.067 | CDK2 inhibition |
Compound D | P815 | 17.82 | Anti-inflammatory |
Note: Data derived from various studies on pyrazole derivatives .
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : The lipophilicity indicated by an XLogP value suggests good absorption characteristics.
- Distribution : The presence of multiple polar functional groups may influence its distribution within biological systems.
- Metabolism : The metabolic pathways remain to be fully elucidated but are crucial for determining efficacy and safety profiles.
科学的研究の応用
Inhibition of Proliferative Diseases
The compound has been identified as part of a new class of thiazole-pyrimidine derivatives aimed at treating proliferative diseases such as cancer. In vitro studies have demonstrated its ability to inhibit cell proliferation by targeting CDK pathways. For instance, it has been tested against acute myeloid leukemia cell lines, showing significant cytotoxic effects .
Case Studies
Several studies have documented the efficacy of similar compounds:
- Study on Acute Myeloid Leukemia : A representative compound from the same class was evaluated for its effects on MV4-11 cells. Results indicated that treatment led to apoptosis and cell cycle arrest at specific concentrations, highlighting the therapeutic potential of these compounds in hematological malignancies .
Study Focus | Cell Line | Concentration (μM) | Result |
---|---|---|---|
Inhibition of CDK activity | MV4-11 | 0.25 - 2.50 | Induced apoptosis and cell cycle arrest |
Broader Therapeutic Potential
Beyond oncology, compounds with similar structures have been investigated for their potential in treating other conditions linked to aberrant kinase activity. The modulation of CDK activity is being explored for various proliferative disorders beyond cancer, including certain autoimmune diseases .
特性
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8OS/c1-13-7-14(2)29(27-13)19-8-18(23-12-24-19)28-9-15(10-28)20(30)26-21-25-17(11-31-21)16-5-3-4-6-22-16/h3-8,11-12,15H,9-10H2,1-2H3,(H,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHFIDNFAIEPDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=NC(=CS4)C5=CC=CC=N5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。